5-cyclopentyl-2,3-dihydro-1H-indole-2,3-dione
Description
5-Cyclopentyl-2,3-dihydro-1H-indole-2,3-dione is a substituted isatin derivative characterized by a cyclopentyl group at the 5-position of the indole-dione core. The indole-2,3-dione scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, including enzymes and receptors. The cyclopentyl substituent introduces steric bulk and lipophilicity, which may modulate solubility, bioavailability, and target binding compared to simpler substituents like methyl or halogens.
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopentyl-1H-indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-12-10-7-9(8-3-1-2-4-8)5-6-11(10)14-13(12)16/h5-8H,1-4H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMSQRRNSRJRBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC3=C(C=C2)NC(=O)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-cyclopentyl-2,3-dihydro-1H-indole-2,3-dione involves several steps. One common method is the Fischer indole synthesis, which typically uses hydrazine derivatives and ketones under acidic conditions . The reaction conditions often involve refluxing the reactants in methanol with methanesulfonic acid as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
5-cyclopentyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the indoline-2,3-dione core to indoline derivatives.
Substitution: Substitution reactions can occur at different positions on the indole ring, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-cyclopentyl-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-cyclopentyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary, indole derivatives generally exert their effects by binding to enzymes or receptors, thereby modulating biological processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent at the 5-position significantly influences molecular properties. Key analogs and their characteristics are summarized below:
Table 1: Structural and Physicochemical Comparison
*logP values estimated using fragment-based methods.
Key Observations :
- Steric Effects : The bulky cyclopentyl group may hinder interactions with flat binding pockets, unlike smaller substituents like methyl or halogens.
- Electronic Effects : Halogenated analogs (e.g., Br or F) introduce electronegativity, which can enhance dipole interactions or hydrogen bonding with targets .
Receptor Affinity and Selectivity
Evidence from indole-2,3-dione derivatives highlights substituent-dependent receptor interactions:
- Sigma (σ) Receptor Modulation :
- CYP Enzyme Inhibition :
Case Study: Brominated vs. Cyclopentyl Derivatives
Biological Activity
5-Cyclopentyl-2,3-dihydro-1H-indole-2,3-dione, a compound of increasing interest in medicinal chemistry, is recognized for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies while summarizing key research findings.
This compound is structurally related to indole derivatives and exhibits unique chemical reactivity due to its indoline framework. The compound has a CAS number of 150562-11-1 and is characterized by its ability to participate in various biochemical pathways.
The primary mechanism of action for this compound involves the inhibition of Receptor-interacting protein kinase 1 (RIPK1) . This enzyme plays a crucial role in necroptosis, a form of programmed cell death. The compound demonstrates a binding affinity (K_D) of 0.004 μM and an enzymatic IC50 value of 0.011 μM, indicating potent inhibitory effects on RIPK1 activity.
In Vitro Studies
Research indicates that this compound effectively protects cells from necroptosis. In vitro studies have shown that it can attenuate necrotic cell death in vascular endothelial cells induced by tumor cells.
In Vivo Studies
In vivo experiments further support the compound's protective effects against necroptosis. Specific animal models demonstrate that administration of the compound results in reduced tissue damage and improved survival rates following necrotic challenges .
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various indole derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines with low IC50 values, suggesting its potential as an anticancer agent .
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound against excitotoxicity caused by glutamate. The findings revealed that it could antagonize excitatory amino acid receptors, providing a protective effect in models relevant to neurodegenerative diseases such as Alzheimer's and ALS .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Biological Activity | Mechanism | IC50/Binding Affinity | Model |
|---|---|---|---|
| Necroptosis Inhibition | RIPK1 Inhibition | IC50: 0.011 μM; K_D: 0.004 μM | In vitro and In vivo |
| Anticancer Activity | Cytotoxicity | Low IC50 values | Cancer cell lines |
| Neuroprotection | Excitatory Amino Acid Antagonism | Not specified | Neurodegenerative models |
Q & A
Q. What are the optimal synthetic routes for 5-cyclopentyl-2,3-dihydro-1H-indole-2,3-dione, and how can purity be maximized?
The compound is typically synthesized via condensation reactions. For example, derivatives of dihydroindole-dione can be prepared by refluxing precursors (e.g., substituted indole-carboxylic acids) with cyclopentyl-containing reagents in acetic acid with sodium acetate as a catalyst. Purification involves recrystallization from DMF/acetic acid mixtures to achieve >95% purity, verified via HPLC . Key parameters include reaction time (3–5 hours) and stoichiometric ratios (1:1.1 for aldehyde/amine precursors).
Q. How can the structure of this compound be confirmed experimentally?
Structural validation requires a combination of techniques:
- NMR : H and C NMR to confirm cyclopentyl integration (e.g., δ 1.5–2.0 ppm for cyclopentyl protons) and carbonyl resonances (δ 170–180 ppm) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., m/z 257.12 for CHNO) .
- Elemental analysis : Confirming C, H, N percentages within ±0.3% of theoretical values .
Q. What safety protocols are critical during handling and disposal of dihydroindole-dione derivatives?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Waste disposal : Separate organic waste (e.g., recrystallization solvents) and transfer to certified hazardous waste facilities to prevent environmental contamination .
Advanced Research Questions
Q. What mechanistic insights exist for cyclopentyl group incorporation in dihydroindole-dione synthesis?
The cyclopentyl moiety is introduced via nucleophilic substitution or Friedel-Crafts alkylation. Kinetic studies suggest that acetic acid acts as both solvent and proton donor, stabilizing intermediates. Computational modeling (DFT) can predict regioselectivity in cyclopentyl attachment, particularly at the indole C5 position .
Q. How should researchers address contradictions in reported spectroscopic data for dihydroindole-dione analogs?
Discrepancies in NMR or MS data often arise from solvent effects or impurities. For example, cyclopentyl proton splitting patterns vary with solvent polarity. Cross-validate findings using:
Q. What computational methods are suitable for predicting the reactivity of this compound?
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Q. What strategies enhance the compound’s applicability in biological assays (e.g., solubility, bioavailability)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
